

Mca-VDQVDGW-Lys(Dnp)-NH2 excitation and emission wavelengths

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mca-VDQVDGW-Lys(Dnp)-NH2

Cat. No.: B12403031

[Get Quote](#)

Application Notes and Protocols: Mca-VDQVDGW-Lys(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-VDQVDGW-Lys(Dnp)-NH2 is a highly sensitive and specific fluorogenic substrate for caspase-7, a key executioner caspase in the apoptotic pathway. This peptide is internally quenched by a dinitrophenyl (Dnp) group, which absorbs the fluorescence energy emitted by the 7-methoxycoumarin-4-acetyl (Mca) group. Upon cleavage by active caspase-7 at the aspartate residue within the VDQVD sequence, the Mca fluorophore is liberated from the quenching effects of the Dnp group, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for the sensitive detection of caspase-7 activity *in vitro* and in cell lysates, facilitating research in apoptosis, drug discovery, and toxicology.

Spectroscopic Properties

The fluorescence of the Mca group is dependent on its separation from the Dnp quencher. The optimal excitation and emission wavelengths for the cleaved Mca-containing fragment are provided below.

Parameter	Wavelength (nm)
Excitation Maximum (λ_{ex})	328
Emission Maximum (λ_{em})	420

Principle of the Assay

The use of **Mca-VDQVDGW-Lys(Dnp)-NH₂** as a caspase-7 substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and the Dnp acceptor allows for efficient energy transfer, resulting in quenched fluorescence. Active caspase-7 recognizes and cleaves the peptide sequence, leading to the spatial separation of the Mca and Dnp moieties. This disruption of FRET results in a significant increase in the fluorescence intensity of Mca, which is directly proportional to the caspase-7 activity.

Signaling Pathway: Caspase-7 Activation in Apoptosis

Caspase-7 is an effector caspase that, once activated, carries out the downstream events of apoptosis. Its activation is a critical step in both the intrinsic and extrinsic apoptotic pathways. The diagram below illustrates the central role of caspase-7 in the apoptotic signaling cascade.

[Click to download full resolution via product page](#)

Caption: Caspase-7 activation via intrinsic and extrinsic apoptotic pathways.

Experimental Protocols

Reagent Preparation and Storage

- **Mca-VDQVDGW-Lys(Dnp)-NH₂ Substrate:**

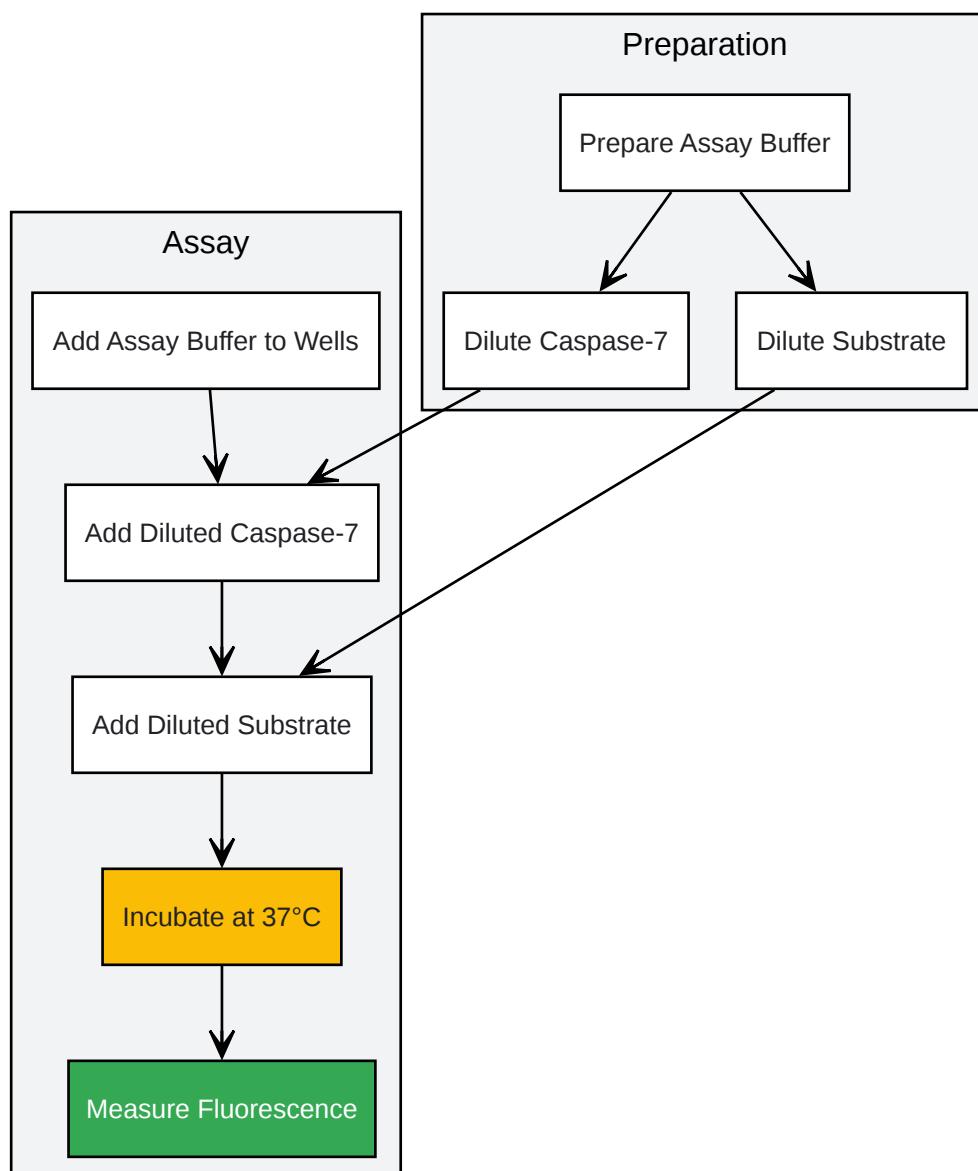
- Store the lyophilized powder at -20°C, protected from light.
- Reconstitute the substrate in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1-10 mM).
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, the stock solution is stable for several months.

- **Assay Buffer:**

- A common assay buffer for caspase activity consists of:

- 20-50 mM HEPES, pH 7.2-7.5
- 50-100 mM NaCl
- 1-10 mM DTT (add fresh before use)
- 0.1% CHAPS or 0.1% Triton X-100
- 10% Glycerol or Sucrose
- 1-5 mM EDTA

- The optimal buffer composition may vary depending on the experimental setup and should be empirically determined.


- **Recombinant Active Caspase-7:**

- Store at -80°C as recommended by the supplier.

- Thaw on ice immediately before use and dilute to the desired concentration in assay buffer. Avoid repeated freeze-thaw cycles.
- Cell Lysates:
 - Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with the caspase assay).
 - Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

In Vitro Caspase-7 Activity Assay using Purified Enzyme

This protocol is designed for a 96-well plate format and can be scaled as needed.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro caspase-7 activity assay.

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare the assay buffer and add DTT immediately before use.

- Dilute the **Mca-VDQVDGW-Lys(Dnp)-NH2** stock solution to a working concentration of 20-100 μ M in assay buffer.
- Dilute the active recombinant caspase-7 to a working concentration (e.g., 1-10 ng/ μ L) in assay buffer. The optimal concentration should be determined empirically.
- Assay Setup:
 - Set up the following reactions in a black 96-well microplate:
 - Blank: 50 μ L assay buffer + 50 μ L substrate working solution.
 - Negative Control: 50 μ L assay buffer containing inactive caspase-7 + 50 μ L substrate working solution.
 - Positive Control/Sample: 50 μ L diluted active caspase-7 + 50 μ L substrate working solution.
 - The final reaction volume is 100 μ L.
- Incubation:
 - Incubate the plate at 37°C, protected from light.
 - The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration and activity.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~328 nm and emission at ~420 nm.
 - For kinetic assays, readings can be taken at regular intervals (e.g., every 5-10 minutes).

Caspase-7 Activity Assay in Cell Lysates

This protocol allows for the measurement of endogenous caspase-7 activity in cells that have been induced to undergo apoptosis.

Procedure:

- Cell Treatment and Lysis:
 - Plate cells at an appropriate density and treat with an apoptosis-inducing agent or the vehicle control.
 - After the desired incubation period, harvest the cells and prepare cell lysates as described in the reagent preparation section.
 - Determine the protein concentration of each lysate.
- Assay Setup:
 - In a black 96-well microplate, add 20-50 µg of total protein from each cell lysate to individual wells.
 - Adjust the volume of each well to 50 µL with lysis buffer.
 - Prepare a blank control containing 50 µL of lysis buffer without cell lysate.
- Reaction Initiation:
 - Prepare a 2X substrate solution by diluting the **Mca-VDQVDGW-Lys(Dnp)-NH2** stock solution in assay buffer to a final concentration of 20-100 µM.
 - Add 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL.
- Incubation and Measurement:
 - Incubate the plate at 37°C, protected from light.
 - Measure fluorescence intensity at Ex/Em = 328/420 nm at various time points or as an endpoint reading.

Data Analysis and Interpretation

The activity of caspase-7 is proportional to the rate of increase in fluorescence.

- Endpoint Assays: Subtract the fluorescence of the blank from the fluorescence of the samples. The resulting value is indicative of the total caspase-7 activity over the incubation period.
- Kinetic Assays: Plot the fluorescence intensity versus time. The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the caspase-7 activity.

For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Fluorescence of Inhibitor Sample} / \text{Fluorescence of Control Sample})] \times 100$$

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Substrate degradation	Use fresh substrate stock; protect from light.
Contaminated reagents	Use high-purity water and reagents.	
Low signal	Inactive enzyme	Use a new batch of enzyme; ensure proper storage.
Insufficient incubation time	Increase incubation time or enzyme concentration.	
Incorrect filter settings	Verify the excitation and emission wavelengths on the plate reader.	
High well-to-well variability	Pipetting errors	Use calibrated pipettes; ensure proper mixing.
Inconsistent incubation temperature	Use a temperature-controlled plate reader or incubator.	

Conclusion

Mca-VDQVDGW-Lys(Dnp)-NH2 is a robust and reliable tool for the quantitative measurement of caspase-7 activity. The protocols provided herein offer a starting point for the successful implementation of this substrate in a variety of research applications. Optimization of the assay conditions for specific experimental systems is recommended to achieve the best results.

- To cite this document: BenchChem. [Mca-VDQVDGW-Lys(Dnp)-NH2 excitation and emission wavelengths]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12403031#mca-vdqvdgw-lys-dnp-nh2-excitation-and-emission-wavelengths\]](https://www.benchchem.com/product/b12403031#mca-vdqvdgw-lys-dnp-nh2-excitation-and-emission-wavelengths)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com